molecular formula C13H11N3S B15095856 N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 62638-75-9

N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B15095856
CAS No.: 62638-75-9
M. Wt: 241.31 g/mol
InChI Key: CHTNCGHSFDKLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole-pyridine core with a benzyl group attached to the amine at position 2.

Properties

CAS No.

62638-75-9

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-benzyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-15-13-16-11-9-14-7-6-12(11)17-13/h1-7,9H,8H2,(H,15,16)

InChI Key

CHTNCGHSFDKLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation has been reported .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or other critical enzymes in microbial and cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • Molecular Formula : C₆H₄BrN₃S
  • Molecular Weight : 230.09 g/mol
  • XLogP3 : 1.7
  • This derivative has been cataloged with a purity of 95% and CAS 118801-75-5 .
6-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • Molecular Formula : C₆H₄ClN₃S (estimated)
  • Molecular Weight : ~185.63 g/mol
  • Key Features : Chlorine substitution at position 6 reduces molecular weight compared to bromine analogs. Available as a building block (CAS EN300-7760324) .

Comparison :

Property N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine 7-Bromo Derivative 6-Chloro Derivative
Molecular Weight (g/mol) ~255.34 (estimated) 230.09 ~185.63
Substituent Benzyl Bromine Chlorine
XLogP3 Not reported 1.7 Not reported

The benzyl group in the parent compound introduces greater hydrophobicity compared to halogenated derivatives, which may enhance membrane permeability but reduce solubility .

N-Substituted Analogs

N-(1-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • Molecular Formula : C₁₄H₁₃N₃S
  • Molecular Weight : 255.34 g/mol
Sulfonamide Derivatives (e.g., N-Phenylsulfonyl Imidazo[4,5-c]pyridines)
  • Key Findings: In imidazo[4,5-c]pyridine analogs, sulfonamide substituents demonstrated superior 5-HT6R binding affinity compared to benzyl groups (Table 4 in ).

Comparison :

Property N-Benzyl Substituent N-Phenylethyl Substituent Sulfonamide Substituent
Hydrophobicity High Very High Moderate (polar S=O)
Binding Affinity (5-HT6R) Moderate Not reported High (in imidazo series)

Positional Isomers

[1,3]Thiazolo[4,5-b]pyridin-2-amine
  • CAS : 13575-41-2
  • Key Features : The thiazole ring is fused at the 4,5-b position of pyridine instead of 4,5-c. This alters electronic distribution and steric accessibility .
6-Methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine
  • Molecular Formula : C₆H₁₃N₃O₂
  • Molecular Weight : 159.19 g/mol
  • Key Features : Methoxy group at position 6 increases polarity compared to halogenated or alkylated derivatives .

Comparison :

Property 4,5-c Fusion (Parent Compound) 4,5-b Fusion
Ring Accessibility More hindered Less hindered
Example Bioactivity Not reported Antimicrobial (indirect via related scaffolds)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.